Phenyl octanoate
Overview
Description
Phenyl octanoate, also known as octanoic acid phenyl ester, is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industry. The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.31 g/mol .
Preparation Methods
Phenyl octanoate can be synthesized through various methods. One common synthetic route involves the reaction of octanoyl chloride with phenol in the presence of a base such as pyridine. The reaction is typically carried out in a solvent like diethyl ether and requires cooling to control the reaction temperature . Another method involves the nucleophilic acyl substitution of an acid chloride with an alcohol, which is a versatile approach for ester preparation .
Chemical Reactions Analysis
Phenyl octanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to yield octanoic acid and phenol.
Reduction: Esters like this compound can be reduced to primary alcohols using reagents such as lithium aluminum hydride.
Grignard Reaction: This compound can react with Grignard reagents to form tertiary alcohols.
Common reagents used in these reactions include acids, bases, lithium aluminum hydride, and Grignard reagents. The major products formed from these reactions are octanoic acid, phenol, and various alcohols.
Scientific Research Applications
Phenyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various active pharmaceutical ingredients.
Industry: This compound is used in the production of fragrances and flavors, contributing to the aroma of various consumer products
Mechanism of Action
The mechanism of action of phenyl octanoate involves nucleophilic acyl substitution reactions. In these reactions, the ester bond is cleaved, and the phenyl group is replaced by a nucleophile. This process is facilitated by the presence of a catalyst or specific reaction conditions . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Phenyl octanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. While all these compounds belong to the ester family and share similar chemical properties, this compound is unique due to its longer carbon chain and the presence of a phenyl group. This structural difference imparts distinct physical and chemical properties, such as a higher boiling point and a different aroma profile .
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
These compounds are also widely used in the fragrance and flavor industry, but each has its own unique characteristics and applications.
Properties
IUPAC Name |
phenyl octanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZSVGXZAPNCSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282052 | |
Record name | Phenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-78-3 | |
Record name | NSC23962 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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